Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate
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Overview
Description
Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate is a chemical compound that features a pyrrolidine ring attached to an ethyl benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives.
Attachment to the Benzoate Structure: The pyrrolidine ring is then attached to the benzoate structure through a series of reactions, such as electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the pyrrolidine ring.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and overall structure.
Uniqueness
Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate is unique due to the combination of the pyrrolidine ring and the ethyl benzoate structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
922529-23-5 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl 4-[2-[(2S)-pyrrolidin-2-yl]ethenyl]benzoate |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)13-8-5-12(6-9-13)7-10-14-4-3-11-16-14/h5-10,14,16H,2-4,11H2,1H3/t14-/m0/s1 |
InChI Key |
ACRZFBPMDNCRCT-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C[C@@H]2CCCN2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=CC2CCCN2 |
Origin of Product |
United States |
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